2,4-Dimethyl-N-(o-tolyl)aniline
Description
2,4-Dimethyl-N-(o-tolyl)aniline is a tertiary aromatic amine characterized by a central aniline moiety substituted with two methyl groups at the 2- and 4-positions and an o-tolyl (2-methylphenyl) group attached to the nitrogen atom. This compound is structurally significant due to its steric and electronic properties, which arise from the ortho-methyl substitution on the aryl ring.
Properties
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-8-9-15(13(3)10-11)16-14-7-5-4-6-12(14)2/h4-10,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCQDZNBYWMIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-(o-tolyl)aniline typically involves the reaction of 2,4-dimethylaniline with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,4-Dimethylaniline+o-Tolyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-(o-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dimethyl-N-(o-tolyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-(o-tolyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2,4-Dimethyl-N-(o-tolyl)aniline, highlighting differences in substituents, synthesis, and physicochemical properties:
Structural and Electronic Differences
- Steric Effects : The ortho-methyl group in this compound introduces significant steric hindrance compared to analogs like 4-Methoxy-2-methyl-N-(o-tolyl)aniline, where the 4-methoxy group is less bulky. This hindrance impacts coordination chemistry, as seen in nickel-catalyzed cross-couplings using sterically demanding ligands .
- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance the nitrogen atom’s basicity and nucleophilicity, whereas electron-withdrawing groups (e.g., nitro in 3,4-Dimethyl-N-(3-nitrobenzylidene)aniline) reduce reactivity in electrophilic substitutions .
Key Research Findings
Atropisomerism : Diarylamines with ortho-substituents exhibit restricted rotation around the C–N bond, leading to atropisomerism. For example, 62-isopropyl-N-(o-tolyl)aniline demonstrates distinct NMR signals for rotational isomers .
Catalytic Performance : (PAd2-DalPhos)Ni(o-tolyl)Cl, derived from sterically demanding ligands, achieved high yields (78%) in N-alkylation reactions, underscoring the importance of substituent placement .
Low-Yield Challenges : Linear vs. branched isomers (e.g., N-(2-(o-tolyl)propyl)aniline) show significant yield disparities (7% vs. 2%) under identical conditions, highlighting regioselectivity challenges in alkylation .
Biological Activity
2,4-Dimethyl-N-(o-tolyl)aniline, a member of the arylamine class, is characterized by its unique chemical structure that includes two methyl groups and an o-tolyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
- IUPAC Name : this compound
- CAS Number : 155960-55-7
- Molecular Formula : C15H17N
- Molecular Weight : 223.31 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted by Joksimović et al. (2016) demonstrated that certain arylamines can inhibit the growth of various bacterial strains without exhibiting toxicity to healthy cells . This suggests a potential for this compound in developing antimicrobial agents.
Cytotoxic Effects
In vitro studies have shown varying degrees of cytotoxicity associated with arylamines. For instance, some derivatives have been observed to induce apoptosis in cancer cell lines, indicating a possible application in cancer therapy. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors. Its amine group can participate in hydrogen bonding and form complexes with biomolecules, influencing various biochemical pathways.
Study on Anticancer Activity
A notable study explored the anticancer properties of arylamine derivatives, including this compound. The results indicated that these compounds could inhibit the proliferation of tumor cells through mechanisms involving cell cycle arrest and apoptosis induction. The study utilized several cancer cell lines and reported IC50 values that suggest effective concentrations for therapeutic applications .
Antioxidant Activity
Another investigation focused on the antioxidant properties of related compounds. The findings revealed that these arylamines could scavenge free radicals effectively, which is crucial in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Table 1: Summary of Biological Activities
Table 2: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 | |
| A549 (Lung) | 12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
